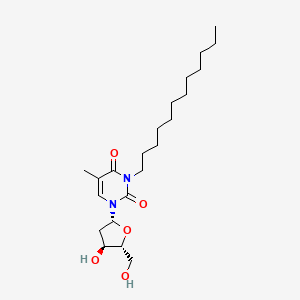

3-Dodecylthymidine

Description

Structure

3D Structure

Properties

CAS No. |

521277-44-1 |

|---|---|

Molecular Formula |

C22H38N2O5 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

3-dodecyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C22H38N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-23-21(27)17(2)15-24(22(23)28)20-14-18(26)19(16-25)29-20/h15,18-20,25-26H,3-14,16H2,1-2H3/t18-,19+,20+/m0/s1 |

InChI Key |

PLFKVVZRNMZCPS-XUVXKRRUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |

Canonical SMILES |

CCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Dodecylthymidine and Analogues

Strategies for Dodecyl Chain Incorporation at the 3'-Position of Thymidine (B127349)

Attaching a long alkyl chain, such as dodecyl, to the 3'-position of the deoxyribose sugar in thymidine is a key synthetic challenge. The approach to this modification can be broadly categorized into pre-synthetic and post-synthetic strategies.

Pre-synthetic derivatization involves the modification of the nucleoside building block before its incorporation into a larger molecule or final assembly. In the context of 3-dodecylthymidine, this typically means the direct alkylation of the thymidine molecule itself.

One direct approach involves the synthesis of 3'-N-alkylated gelators. psu.edu These compounds can be prepared through simple modifications of the sugar moiety of thymidine. psu.edu A versatile solid-phase synthesis strategy has also been developed to facilitate the diversification of thymine-containing nucleoside analogs. nih.gov This method often involves protecting the C3'-hydroxyl group with a protecting group like tert-butyl dimethyl silane (B1218182) (TBDMS), which is stable under basic conditions but can be removed with acid. nih.gov This protection strategy allows for chemical modifications at other sites, but also highlights the possibility of targeting the C3' position for derivatization by choosing an appropriate synthetic route where the C3' hydroxyl is available for reaction. nih.gov For instance, the synthesis of 3'-N-dodecylthymidine has been successfully achieved, demonstrating a direct pre-synthetic modification approach. psu.edu

Table 1: Examples of Pre-Synthetic Derivatization of Thymidine

| Product | Reactants | Key Features of Synthesis |

|---|---|---|

| 3'-N-Dodecylthymidine | Thymidine, Dodecylating Agent | Direct modification of the sugar moiety. psu.edu |

Post-synthetic conjugation is a powerful strategy where a fully or partially synthesized oligonucleotide or nucleoside is modified in a subsequent step. natahub.orgsantiago-lab.com This approach is advantageous due to the wide array of available conjugation chemistries. natahub.org Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly prominent for its efficiency and regioselectivity. researchgate.netglenresearch.com

The mechanism involves the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable 1,2,3-triazole linkage. glenresearch.com To attach a dodecyl chain to the 3'-position of thymidine, one would first synthesize a thymidine analogue bearing either an alkyne or an azide at the 3'-position. A separate dodecyl moiety would be functionalized with the complementary group (azide or alkyne, respectively).

Research has demonstrated the feasibility of this approach by using azido-functionalized ligands, including those with lipophilic long-chain alkyls, for click conjugation to alkyne-modified oligonucleotide scaffolds. researchgate.net The reaction can be performed in solution or on a solid support. researchgate.net Microwave-assisted click conjugation on a fully protected, solid-support-bound alkyne-oligonucleotide has been identified as a highly efficient strategy for site-specific, high-throughput synthesis. researchgate.net While initial concerns existed about copper ions damaging DNA, the use of copper(I)-stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) has largely overcome this issue. glenresearch.com

| Monomer-Level | The click reaction is performed on the nucleoside monomer before it is used for oligonucleotide synthesis. researchgate.net | High conjugation efficiency at the monomer level. | The resulting conjugate must be compatible with subsequent synthesis steps (e.g., phosphoramidite (B1245037) chemistry). |

Pre-synthetic Approaches in Nucleoside Derivatization

Synthesis of Amphiphilic Pyrimidine-Based Nucleoside Derivatives

3-Dodecylthymidine is an amphiphilic molecule, possessing a hydrophilic nucleoside head and a hydrophobic dodecyl tail. The synthesis of such pyrimidine-based amphiphiles is an active area of research. These molecules can self-assemble into nano-aggregates, making them interesting for materials science and biomedical applications. nih.gov

A notable synthetic strategy involves using click chemistry to conjugate a hydrophobic alkylated pyrimidine (B1678525) base to a hydrophilic head group. nih.govacs.org In one such synthesis, N1-propargylated thymine (B56734) was prepared by reacting thymine with propargyl bromide. nih.gov This alkyne-functionalized thymine was then N3-alkylated with dodecyl bromide. The resulting dual-modified thymine was conjugated to a hydrophilic head group, such as one derived from glycerol (B35011) and glycine, via a CuAAC click reaction to yield the final amphiphile. nih.govacs.org

Another approach focuses on the direct alkylation of the nucleobase itself. For example, 1-dodecylthymine (DOT) has been synthesized by first silylating thymine with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) to create a more reactive intermediate, 5-methyl-2,4-bis(trimethylsiloxy)-pyrimidine. rsc.orgrsc.org This intermediate is then reacted with dodecyl bromide. rsc.orgrsc.org This method creates an amphiphilic nucleobase derivative where the dodecyl chain is attached at the N1 position of the pyrimidine ring. rsc.orgrsc.org

| DOT | 1-Dodecylthymine | Thymine, Dodecyl bromide | Not explicitly stated, multi-step synthesis | rsc.orgrsc.org |

Optimization of Synthetic Pathways for Research Scale Production and Purity

Optimizing synthetic pathways is critical for producing 3-dodecylthymidine and its analogues with high yield and purity for research purposes. Traditional methods of optimization often rely on time-consuming trial-and-error experimentation. preprints.org Modern approaches seek to streamline this process.

One key aspect of optimization is the comparison of different synthetic strategies. For instance, in developing conjugation methods, researchers evaluated three different click reaction approaches: reaction at the monomer level, solution-phase post-synthetic conjugation, and on-support conjugation. researchgate.net The finding that microwave-assisted on-support conjugation was the most efficient strategy for high-throughput synthesis is a clear example of pathway optimization. researchgate.net

Optimization also involves refining reaction conditions, such as the choice of solvents, catalysts, temperature, and reaction time. The synthesis of pyrimidine derivatives often requires careful selection of bases (e.g., potassium carbonate) and solvents (e.g., DMF) to achieve desired regioselectivity and yield. scirp.org For example, the synthesis of uridine (B1682114) derivatives involved a direct method where the initial reaction of uridine with triphenylmethyl chloride was performed in pyridine (B92270) to selectively protect the 5'-hydroxyl group, allowing for subsequent acylation at the 2' and 3' positions. pensoft.net

Supramolecular Assemblies and Self Assembled Structures

Micellar and Vesicular Formations of Thymidine-Based Lipids

Thymidine-based lipids, a class of nucleolipids, demonstrate a strong tendency to self-assemble in aqueous environments due to the hydrophobic effect. oup.com When dispersed in water, these amphiphilic molecules arrange themselves to minimize the unfavorable interactions between their hydrocarbon tails and the surrounding water molecules. This process leads to the formation of organized structures such as micelles and vesicles. libretexts.orgresearchgate.net

Micelles are typically spherical aggregates where the hydrophobic dodecyl chains are sequestered in the core, and the hydrophilic thymidine (B127349) headgroups form a shell that interfaces with the aqueous medium. avantiresearch.com Vesicles, or liposomes, are more complex structures consisting of a lipid bilayer enclosing an aqueous compartment. libretexts.org The formation of either micelles or vesicles is largely dependent on the molecular geometry of the lipid. Single-chain amphiphiles like 3-dodecylthymidine tend to form micelles, while double-chain phospholipids (B1166683) are more likely to form bilayers and vesicles. libretexts.org

The introduction of specific functionalities to the lipid headgroups, such as the nucleobase thymidine, allows for more complex interactions. For instance, vesicles can be functionalized with lipids bearing thymidine or adenosine (B11128) headgroups. These vesicles can adhere to one another through hydrogen bonding between the complementary nucleobases, a process that can be observed in lipid transfer experiments between labeled and non-labeled vesicles. nih.gov

| Structure Type | Description | Primary Driving Force | Typical Lipid Geometry |

|---|---|---|---|

| Micelle | Spherical aggregate with a hydrophobic core and hydrophilic shell. avantiresearch.com | Hydrophobic Effect | Single-chain amphiphiles (e.g., 3-Dodecylthymidine) |

| Vesicle (Liposome) | Spherical structure composed of a lipid bilayer enclosing an aqueous core. libretexts.org | Hydrophobic Effect, van der Waals interactions | Double-chain amphiphiles |

Gelation Properties and Organogelator Design Principles

Thymidine derivatives have been successfully utilized as low molecular mass organogelators. The principle behind their design involves modifying the nucleoside to enhance its ability to form extensive, self-assembled networks through non-covalent interactions. psu.edu The primary driving force for gelation in these systems is hydrogen bonding, supplemented by van der Waals interactions and π-π stacking. psu.edu By attaching a long alkyl chain, such as a dodecyl group, to the thymidine molecule, its amphiphilic character is tuned to promote the formation of a three-dimensional network that can immobilize solvent molecules, resulting in a gel. psu.edu

Factors Influencing Gelation and Morphological Characteristics of 3'-N-Dodecylthymidine Systems

The gelation capability and the resulting morphology of the gel network are sensitive to several factors for thymidine-based systems like 3'-N-dodecylthymidine. psu.edu

Solvent Type: The choice of organic solvent is critical. 3'-N-alkylated thymidine derivatives have been shown to form opaque gels in a range of solvents including benzene, toluene (B28343), carbon tetrachloride, and cyclohexane (B81311). psu.edu

Gelator Concentration: A minimum gelator concentration is required for gel formation. For many 3'-N-alkylated thymidine derivatives, gelation is observed at concentrations around 2.0 wt%. psu.edu

Molecular Structure: Simple modifications to the sugar or base moieties of the thymidine can significantly alter gelation abilities and the resulting network structure. psu.edu

Morphology: The self-assembled structures within the gels exhibit diverse morphologies depending on the solvent and specific gelator. Scanning electron microscopy has revealed different structures, including woven patterns in cyclohexane and lamellar (sheet-like) structures in toluene and benzene. psu.edu The precise reasons for these morphological differences are linked to the specific interactions between the organogelator molecules and between the gelator and the solvent. psu.edu

Other general factors known to influence protein and polymer gelation, such as pH and ionic strength, also play a role in tuning the interactions that lead to gel formation. mdpi.comnih.govnih.gov For instance, pH can alter the charge on the molecule, affecting electrostatic interactions, while the presence of salts can screen charges and influence intermolecular forces. nih.gov The rate of heating and cooling can also impact the final structure and stiffness of the gel network. nih.govresearchgate.net

Formation of Ordered Structures and Potential for Anhydrous Proton Conductivity

Self-assembled nucleobases (SANs), such as those derived from 3-dodecylthymidine (specifically, 1-dodecylthymine), can form highly ordered structures with potential applications in materials science, such as anhydrous proton conductors. rsc.orgrsc.org When a self-assembled nucleobase like 1-dodecylthymine is combined with an acidic surfactant like mono-dodecyl phosphate (B84403) (MDP), it forms a composite material with enhanced thermal stability and significant proton conductivity under anhydrous (water-free) conditions. rsc.org

The mechanism relies on the formation of a highly-ordered lamellar structure. rsc.org In this arrangement, the long dodecyl chains of both the thymine (B56734) derivative and the phosphate surfactant interact and align, while the thymine headgroup and the phosphate group are brought into close proximity through acid-base interactions. rsc.org This precise alignment creates a two-dimensional pathway for protons to be transported without the need for water molecules, which is a significant advantage for applications like fuel cells operating at temperatures above 100°C. rsc.orgrsc.org

Research has demonstrated that a composite of 1-dodecylthymine and 40 mol% MDP exhibits a proton conductivity of 4.62 × 10⁻⁴ S cm⁻¹ at 160 °C under anhydrous conditions. rsc.org The activation energy for this proton conduction was found to be approximately 0.2 eV, a value characteristic of a non-vehicular proton transport mechanism, such as proton hopping along the structured hydrogen-bond network. rsc.org

| Material | Condition | Temperature (°C) | Proton Conductivity (S cm⁻¹) | Activation Energy (eV) | Reference |

|---|---|---|---|---|---|

| 1-Dodecylthymine – 40 mol% MDP Composite | Anhydrous | 160 | 4.62 × 10⁻⁴ | ~0.2 | rsc.org |

This structured arrangement is crucial; composite materials made by simply mixing a nucleobase (without the long alkyl chain) with MDP showed proton conductivity values that were two orders of magnitude lower. rsc.org This highlights the essential role of the self-assembly directed by the dodecyl chain in creating an efficient proton-conducting pathway. rsc.org

Hierarchical Self-Assemblies of Nucleolipids for Structured Bio-Mimetic Systems

The self-assembly of nucleolipids is not limited to simple micelles or vesicles but can extend to more complex, hierarchical structures that mimic biological systems. rsc.org By combining different amphiphilic nucleoside-fatty acid conjugates, it is possible to create multi-component systems that exhibit sophisticated self-sorting and co-assembling behaviors. rsc.org

The ability to design and control these hierarchical assemblies by choosing specific nucleobase pairings and lipid chain lengths opens up possibilities for creating advanced, structured bio-mimetic materials. rsc.orgresearcher.life These complex supramolecular structures are investigated using a variety of techniques, including X-ray diffraction, NMR spectroscopy, and electron microscopy, to understand the intricate relationship between molecular design and macroscopic properties. rsc.org

Investigations of Cellular and Biochemical Interactions in Research Models

Membrane Interaction and Cellular Uptake Mechanisms of Nucleolipid Conjugates

Nucleolipid conjugates, such as 3-Dodecylthymidine, represent a class of molecules with amphiphilic properties, consisting of a hydrophilic nucleoside head and a lipophilic alkyl tail. This structure significantly influences their interaction with cellular membranes and their subsequent uptake. The covalent attachment of a lipid moiety is a strategy employed to enhance the cellular uptake of nucleoside analogues. nih.govacs.org

The dodecyl chain of 3-Dodecylthymidine allows for its insertion into the lipid bilayer of cell membranes, a process driven by hydrophobic interactions. This integration can occur through several proposed mechanisms, including the barrel-stave, toroidal pore, or carpet models, which describe the disruption of the membrane to allow entry. frontiersin.orgnih.gov The initial interaction is often electrostatic, followed by the partitioning of the lipid tail into the hydrophobic core of the membrane. nih.gov This process can lead to a temporary destabilization of the membrane structure, facilitating the translocation of the molecule into the cytoplasm. researchgate.net

The cellular uptake of such lipid-modified nucleosides can bypass the need for specific nucleoside transporters, which are often the primary entry route for conventional nucleoside analogues. nih.govfrontiersin.org Instead, mechanisms like macropinocytosis, a form of endocytosis, have been observed for lipid-oligonucleotide conjugates. csic.es This route involves the internalization of the molecule within vesicles, which can then release their cargo into the cell. acs.org The lipophilic nature of the conjugate can also lead to its entrapment within intracellular compartments, allowing for a gradual release of the active compound. nih.gov

It has been noted that the presence of serum proteins can impact the cellular uptake and subsequent biological activity of lipid-oligonucleotide conjugates. For some conjugates, activity is reduced in the presence of serum, while for others, it is maintained or even enhanced, suggesting that interactions with serum components can play a complex role in their delivery. csic.es

In Vitro Studies of Biological Activities in Non-Clinical Models

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. nih.govmsf.orgnih.gov Cationic amphiphiles, a category that includes derivatives of 3-Dodecylthymidine, are designed to target and disrupt the bacterial cell membrane, leading to cell death. acs.orgnih.gov

A study on pyrimidine-based cationic amphiphiles, specifically N3-dodecylthymine derivatives, has demonstrated their potential anti-tubercular activity. acs.orgnih.gov These compounds, which share the N3-alkylated thymine (B56734) core with 3-Dodecylthymidine, were evaluated against the H37Rv strain and a multidrug-resistant clinical isolate of M. tuberculosis. The rationale behind their design is that the hydrophobic dodecyl chain facilitates the invasion of the mycobacterial cell membrane. acs.orgnih.gov

The anti-tubercular activity of these synthesized pyrimidine-based cationic amphiphiles (PCAms) was determined by their minimum inhibitory concentration (MIC). The results indicated that these compounds exhibited significant activity, with one of the N3-dodecylthymine derivatives showing an MIC of 4- to 75-fold greater potency than the first-line anti-tubercular drugs streptomycin (B1217042) and isoniazid (B1672263) against the MDR strain. nih.gov

Table 1: Anti-tubercular Activity of a Representative N3-Dodecylthymine Derivative

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| N3-Dodecylthymine Derivative | M. tuberculosis H37Rv | 1.6 |

| N3-Dodecylthymine Derivative | MDR Clinical Isolate 591 | 4 |

| Pyrazinamide (Reference) | M. tuberculosis H37Rv | 3.125 |

| Streptomycin (Reference) | M. tuberculosis H37Rv | 6.25 |

| Ciprofloxacin (Reference) | M. tuberculosis H37Rv | 3.125 |

Data synthesized from studies on N3-alkylated thymine derivatives which are structurally related to 3-Dodecylthymidine. acs.orgnih.govmdpi.com

A significant challenge in the therapeutic application of nucleoside-based drugs and oligonucleotides is their susceptibility to degradation by cellular nucleases. scielo.br Chemical modifications are often introduced to enhance their stability. The attachment of an alkyl group at the 3'-position, as in 3-Dodecylthymidine, is a strategy that can confer nuclease resistance.

Modifications at the sugar moiety, including the introduction of alkyl groups, have been shown to protect oligonucleotides from exonuclease activity. nih.gov For instance, 2'-O-alkyl modifications can significantly increase resistance to both 3'- and 5'-exonucleases. nih.gov The steric bulk of the dodecyl group at the 3'-position of thymidine (B127349) is expected to hinder the approach of nucleases, thereby preventing the cleavage of the phosphodiester backbone in an oligonucleotide chain.

Studies on oligonucleotides with 3'-terminal modifications have demonstrated a substantial increase in stability against 3'-exonucleases. jst.go.jp For example, the incorporation of a 6′-C-spiro-thymidine at the 3′-end of an oligonucleotide rendered it significantly more resistant to nuclease degradation than even phosphorothioate (B77711) (PS) linkages, a common nuclease-resistant modification. jst.go.jp While not identical, this provides a strong indication that a bulky hydrophobic group like a dodecyl chain at the 3'-position would confer a high degree of nuclease resistance.

Table 2: Expected Impact of 3'-Dodecyl Modification on Nuclease Resistance

| Modification Type | Expected Nuclease Resistance | Rationale |

|---|---|---|

| 3'-Dodecyl | High | Steric hindrance from the bulky alkyl group is likely to block the active site of 3'-exonucleases. |

This table is based on the general principles of nuclease resistance conferred by 3'-modifications. nih.govjst.go.jp

Assessment of Anti-tubercular Activity in Bacterial Strains

Modulation of Endogenous Biochemical Pathways by Nucleoside Analogs

Nucleoside analogs often exert their biological effects by interacting with the enzymes involved in nucleotide and pyrimidine (B1678525) metabolism. frontiersin.orgpressbooks.pub These pathways are crucial for the synthesis of DNA and RNA precursors. mhmedical.com The introduction of a modified nucleoside like 3-Dodecylthymidine can potentially disrupt these processes.

The de novo synthesis of pyrimidines culminates in the formation of uridine (B1682114) monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides, including thymidine triphosphate (dTTP). pressbooks.pub Thymidine and its analogs are primarily utilized through the pyrimidine salvage pathway, where they are phosphorylated by thymidine kinase. nvkc.nl

Given its structure, 3-Dodecylthymidine could act as a competitive inhibitor for enzymes that recognize thymidine as a substrate. For instance, it might compete with thymidine for the active site of thymidine kinase, thereby inhibiting the production of thymidine monophosphate (TMP) and subsequent downstream nucleotides. The bulky dodecyl group at the 3'-position would likely prevent its phosphorylation and incorporation into DNA, but its binding to the enzyme could still block the natural substrate.

Furthermore, imbalances in the pyrimidine nucleotide pool can have significant cellular consequences, and the introduction of a modified pyrimidine nucleoside could potentially lead to such an imbalance. mhmedical.comnvkc.nl However, without direct experimental evidence, the precise interactions of 3-Dodecylthymidine with the enzymes of pyrimidine metabolism remain speculative.

Exploration of Molecular Targets and Binding Affinities in Model Systems

Identifying the specific molecular targets of a novel compound and quantifying its binding affinity are crucial steps in drug development. malvernpanalytical.comsci-hub.se For a molecule like 3-Dodecylthymidine, potential targets could include enzymes in the pyrimidine metabolic pathway, as discussed previously, or other proteins where the thymidine moiety or the dodecyl chain can form favorable interactions.

Computational methods such as molecular docking are often employed as a first step to predict the binding affinity of a ligand to a potential protein target. nih.gov These in silico approaches can help to prioritize targets for experimental validation. Experimental techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or in-cell NMR can then be used to determine the dissociation constant (KD), a measure of binding affinity. malvernpanalytical.comnih.gov A lower KD value indicates a stronger binding interaction. malvernpanalytical.com

The binding affinity is influenced by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com The dodecyl chain of 3-Dodecylthymidine would be expected to contribute significantly to binding through hydrophobic interactions within a corresponding hydrophobic pocket of a target protein.

In the context of its anti-tubercular activity, potential molecular targets within M. tuberculosis would be of particular interest. While its membrane-disrupting properties suggest a less specific mode of action, it is also possible that it interacts with specific mycobacterial enzymes. Without specific experimental data on 3-Dodecylthymidine, its molecular targets and their binding affinities remain an area for future investigation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Dodecylthymidine |

| 5-Fluorouracil |

| Ciprofloxacin |

| Isoniazid |

| Pyrazinamide |

| Streptomycin |

| Thymidine |

| Thymidine monophosphate (TMP) |

| Thymidine triphosphate (dTTP) |

| Uridine |

| Uridine monophosphate (UMP) |

| Uridine triphosphate (UTP) |

Advanced Analytical Methodologies for Research Characterization and Detection

Chromatographic Techniques for Separation and Quantification (e.g., UPLC, HPLC)

Chromatographic methods are essential for the separation and quantification of 3-dodecylthymidine from reaction mixtures, purification fractions, or biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for such non-volatile, lipophilic nucleoside analogues. aocs.orgiajps.com

The separation principle relies on the partitioning of the analyte between a stationary phase (packed into a column) and a liquid mobile phase. For a molecule like 3-dodecylthymidine, reversed-phase chromatography is typically the method of choice. In this mode, a nonpolar stationary phase (commonly octadecyl-silica, C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. iarjset.com The lipophilic dodecyl chain of 3-dodecylthymidine results in strong retention on the C18 column, allowing for effective separation from more polar precursors or impurities.

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. neliti.com This reduction in particle size leads to a substantial increase in chromatographic efficiency, resolution, and speed. iajps.comiarjset.com For the analysis of 3-dodecylthymidine, UPLC can provide sharper peaks and much shorter analysis times, often reducing a 12-minute HPLC run to under one minute, which is highly advantageous for high-throughput screening applications. neliti.comchromatographyonline.com

Quantification is achieved by integrating the area or height of the chromatographic peak, which is proportional to the analyte's concentration. longdom.org A calibration curve is constructed by analyzing a series of standards with known concentrations to ensure accurate measurement. longdom.org

| Parameter | Typical HPLC | Typical UPLC | Advantage of UPLC |

|---|---|---|---|

| Column Particle Size | 3.5 µm - 5 µm | < 2 µm | Higher efficiency and resolution. iarjset.com |

| Column Dimensions (ID x L) | 4.6 mm x 150-250 mm | 2.1 mm x 50-100 mm | Reduced solvent consumption. neliti.com |

| System Backpressure | ~400 bar (6,000 psi) | Up to 1034 bar (15,000 psi) | Enables use of smaller particles and higher flow rates. waters.com |

| Analysis Time | 10 - 30 min | 1 - 5 min | Increased sample throughput. neliti.com |

| Peak Capacity | Lower | Higher | Better separation of complex mixtures. waters.com |

Mass Spectrometry-Based Characterization (e.g., GC-MS, LC-MS/MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of 3-dodecylthymidine. creative-proteomics.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive molecular weight information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used MS technique for modified nucleosides because it directly couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. creative-proteomics.comnih.gov This is ideal for non-volatile analytes like 3-dodecylthymidine, which can be analyzed directly without chemical derivatization. nih.gov Tandem mass spectrometry (LC-MS/MS) provides further structural detail by fragmenting the parent ion and analyzing the resulting product ions. creative-proteomics.com This fragmentation pattern serves as a molecular fingerprint, confirming the identities of the thymidine (B127349) base and the dodecyl chain.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of 3-dodecylthymidine with high confidence. nih.govumb.edu This capability is crucial for distinguishing it from other compounds with similar nominal masses and for confirming the successful synthesis of the target molecule. umb.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for nucleoside-lipid compounds because it requires the analyte to be volatile and thermally stable. creative-proteomics.com While the dodecyl group imparts some volatility, derivatization, such as trimethylsilylation, would likely be necessary to analyze 3-dodecylthymidine by GC-MS without thermal degradation. acs.org GC-MS can be a powerful tool for identifying specific lipid components after chemical cleavage from the nucleoside. researchgate.net

| Technique | Primary Application | Ionization Method | Key Information Obtained |

|---|---|---|---|

| LC-MS/MS | Identification and quantification in complex mixtures. researchgate.net | Electrospray Ionization (ESI) | Molecular weight and structural fragments (confirms base and lipid chain). creative-proteomics.comnih.gov |

| HRMS | Confirmation of novel structures and formula determination. nih.gov | ESI, MALDI | Precise mass and elemental composition. umb.edu |

| GC-MS | Analysis of volatile derivatives or cleaved lipid components. creative-proteomics.com | Electron Ionization (EI) | Structural information of derivatized analyte or its components. researchgate.net |

The efficiency of the ionization process is critical for achieving high sensitivity in mass spectrometry. For a nucleoside-lipid analyte like 3-dodecylthymidine analyzed by LC-MS, Electrospray Ionization (ESI) is the most suitable and common technique. aocs.orgnih.gov ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing intact, non-volatile molecules. aocs.org

Optimizing ESI source parameters is essential to maximize the signal for the analyte. spectroscopyonline.com This process involves adjusting several key settings to suit the specific physicochemical properties of 3-dodecylthymidine.

Ionization Polarity : Nucleosides are readily protonated, so positive ion mode ([M+H]⁺) is typically used for detection. nih.gov

Sprayer Voltage : A stable Taylor cone is necessary for a reproducible electrospray. Lower sprayer voltages are often preferred to avoid corona discharge, which can cause signal instability. elementlabsolutions.com

Gas Flow and Temperature : The nebulizing gas helps form small droplets, while a heated desolvation gas (e.g., nitrogen) aids in solvent evaporation to release the gaseous analyte ions. elementlabsolutions.comchromatographyonline.com Optimal flow rates and temperatures depend on the mobile phase composition and flow rate. chromatographyonline.com

Mobile Phase Composition : Solvents with low surface tension, such as methanol, promote a stable spray. elementlabsolutions.comchromatographyonline.com Additives like formic acid (0.1%) are often included in the mobile phase to facilitate protonation and improve ionization efficiency in positive mode. nih.gov

For lipid-containing analytes, the position of the ESI sprayer relative to the mass spectrometer's inlet can also be optimized; more hydrophobic molecules may benefit from being closer to the sampling cone. chromatographyonline.com A systematic Design of Experiments (DoE) approach can be used to efficiently evaluate multiple parameters and their interactions to find the most robust and sensitive source conditions. spectroscopyonline.com

| Parameter | Typical Range | Purpose |

|---|---|---|

| Capillary Voltage | 2000–4000 V | Creates the electric field to generate charged droplets. spectroscopyonline.com |

| Nebulizer Pressure | 10–50 psi | Assists in the formation of a fine spray (nebulization). spectroscopyonline.com |

| Drying Gas Flow | 4–12 L/min | Aids in desolvation of the charged droplets. spectroscopyonline.com |

| Drying Gas Temperature | 200–350 °C | Promotes solvent evaporation from the droplet surface. spectroscopyonline.commdpi.com |

Spectroscopic Approaches for Elucidating Structural Details and Conformational Dynamics in Research Contexts

Beyond identification and quantification, spectroscopic techniques are used to provide detailed information on the molecular structure and dynamic behavior of 3-dodecylthymidine. sgs-institut-fresenius.de

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for unambiguous structure elucidation. sgs-institut-fresenius.delabmanager.com

¹H-NMR (Proton NMR) provides information about the number and chemical environment of hydrogen atoms. For 3-dodecylthymidine, it can confirm the presence of the thymine (B56734) protons, the deoxyribose sugar protons, and the distinct signals from the CH₂, and CH₃ groups of the dodecyl chain. nih.gov

¹³C-NMR (Carbon NMR) provides analogous information for the carbon skeleton of the molecule.

2D-NMR techniques (e.g., COSY, HSQC) can establish connectivity between protons and carbons, confirming how the dodecyl chain is attached to the N3 position of the thymine ring.

In research contexts, NMR is also used to study the conformational dynamics of lipid-modified nucleosides and their interactions with model membranes. For example, ³¹P NMR can be used to investigate the effects of the inserted molecule on the phosphate (B84403) headgroups of a phospholipid bilayer, while ²H NMR can probe the order and dynamics of the lipid chains themselves.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a simpler spectroscopic technique that can be used for quantification. labmanager.com The thymine base of 3-dodecylthymidine has a characteristic maximum absorbance in the UV range (around 267 nm). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, making UV-Vis a straightforward method for determining the concentration of pure samples. labmanager.comlehigh.edu

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. labmanager.com The IR spectrum of 3-dodecylthymidine would show characteristic absorption bands for C=O (carbonyl) and N-H groups in the thymine ring, as well as C-H stretching vibrations from the dodecyl chain. researchgate.net

Hypothesized Biological Roles and Applications As Research Probes/tools

Role in Enhancing Oligonucleotide Stability for Advanced Research Probes

Oligonucleotides, short strands of DNA or RNA, are fundamental tools in molecular biology, used as probes to detect specific genetic sequences. nanostring.com However, their effectiveness can be limited by their susceptibility to degradation by enzymes called nucleases present in biological environments. idtdna.com Modifications to oligonucleotides are therefore crucial to enhance their stability and, consequently, their utility in research applications. idtdna.comnih.gov

One strategy to improve stability is the addition of "caps" to the ends of the oligonucleotide. glenresearch.com The lipophilic nature of molecules like 3-dodecylthymidine, when incorporated at the terminus of an oligonucleotide, can contribute to this stabilizing effect. glenresearch.com This increased stability is critical for the development of more robust and reliable research probes. nanostring.comglenresearch.com The enhanced lipophilicity can also aid in the purification of these modified oligonucleotides. glenresearch.com

Table 1: Strategies for Enhancing Oligonucleotide Stability

| Modification Strategy | Mechanism of Action | Reference |

| Terminal Capping | Stacks on the terminal base pair, protecting against exonuclease degradation. | glenresearch.com |

| Phosphorothioate (B77711) Bonds | A sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) backbone, increasing nuclease resistance. | idtdna.com |

| 2'-O-Methyl (2'OMe) Modification | A naturally occurring modification that increases the melting temperature of RNA:RNA duplexes. | idtdna.com |

| Inverted dT | Creates a 3'-3' linkage that inhibits degradation by 3' exonucleases. | idtdna.com |

Application in Nucleic Acid Delivery Systems for In Vitro Studies

The delivery of nucleic acids like DNA and RNA into cells (a process called transfection) is a cornerstone of modern biological research. thermofisher.comthermofisher.com Cationic lipids are widely used for this purpose; their positively charged headgroups interact with the negatively charged phosphate backbone of nucleic acids, forming complexes that can fuse with the cell membrane and deliver their cargo into the cell. thermofisher.commdpi.com

Nucleoside-lipids, such as derivatives of 3-dodecylthymidine, represent a sophisticated class of these delivery vehicles. academie-sciences.fr The rationale behind using these compounds is that the nucleoside headgroup can offer unique binding properties and potentially higher transfection efficiency compared to traditional cationic lipids. nih.gov These systems are being explored for the in vitro delivery of DNA, RNA, and siRNA to study gene function and other cellular processes in a laboratory setting. academie-sciences.frnih.gov

The formation of complexes between nucleoside-lipids and nucleic acids is a critical step in the transfection process. thermofisher.com These complexes, often called lipoplexes, are typically formed through electrostatic interactions, resulting in condensed nanoparticles. academie-sciences.frnih.gov The specific structure of the nucleoside-lipid, including the length of the lipid chain and the nature of the nucleoside headgroup, can influence the physicochemical properties of the resulting complexes. academie-sciences.fr

Research has shown that nucleoside-based lipids can form stable complexes with DNA and RNA, facilitating their uptake by cells in culture. academie-sciences.frnih.gov For example, studies have demonstrated that certain nucleoside lipids can be more effective at transfecting specific cell lines, such as MCF-7 cells, than commercially available transfection reagents. nih.gov The efficiency of transfection can be influenced by factors such as the ratio of lipid to nucleic acid and the specific cell type being used. carlroth.com

Table 2: Comparison of Transfection Reagent Performance in a Cellular Model

| Transfection Reagent | Cell Line | Transfection Efficiency | Reference |

| DOTAU (a nucleoside-based lipid) | MCF-7 | More effective than Lipofectamine 2000 and DOTAP | nih.gov |

| DOTAU (a nucleoside-based lipid) | HeLa | Marginally effective, controls performed better | nih.gov |

Utilization in Biosensor Development and Intracellular Imaging Techniques

Biosensors are powerful tools for detecting specific molecules within cells and for real-time monitoring of cellular processes. mdpi.combiorxiv.org Fluorescent biosensors, in particular, have become indispensable for intracellular imaging. mdpi.commdpi.com These sensors often consist of a recognition module that binds to a target molecule and a reporting module that generates a fluorescent signal. mdpi.com

The unique properties of nucleoside derivatives can be exploited in the design of novel biosensors. For instance, oligonucleotides modified with specific moieties can act as probes in sophisticated biosensing platforms. nih.gov The ability to functionalize nucleosides allows for their incorporation into complex systems designed for intracellular imaging and the detection of specific biological events. mdpi.comnih.gov High-content imaging platforms can utilize a variety of FRET (Förster Resonance Energy Transfer) biosensors to monitor multiple signaling pathways simultaneously within living cells. nih.gov

Engineering of Cell-Surface-Anchored DNA Nanostructures for Biological Research

DNA nanotechnology enables the construction of precisely defined nanostructures with programmable shapes and functionalities. mdpi.comrsc.org These nanostructures are being explored for a multitude of biomedical applications, including the engineering of cell surfaces to study and influence cellular behavior. nih.govresearchgate.net

By modifying DNA nanostructures with hydrophobic moieties, such as lipid chains similar to the dodecyl group in 3-dodecylthymidine, these structures can be anchored to the cell membrane. nih.govresearchgate.net This allows for the presentation of specific ligands or receptors on the cell surface, creating artificial signaling platforms or mediating cell-cell interactions for research purposes. researchgate.netsciopen.com This approach has the potential to significantly enhance our understanding of fundamental cellular processes by allowing for the precise control and manipulation of the cell's interface with its environment. nih.govresearchgate.net The stability of these DNA nanostructures in biological media is a critical factor for their successful application. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes for Diversified 3-Dodecylthymidine Analogues

The functional potential of 3-dodecylthymidine is intrinsically linked to its molecular architecture. The development of novel synthetic strategies is paramount for creating a diverse library of analogues, which can be used to systematically probe structure-activity relationships. Current synthetic approaches to similar nucleolipids often involve the direct N-alkylation of a nucleobase or a multi-step process involving the protection of hydroxyl groups on the deoxyribose ring, followed by alkylation and deprotection. researchgate.netacs.org

Future explorations in synthesis will likely focus on enhancing efficiency, regioselectivity, and the diversity of the final products. Methodologies from modern organic synthesis, such as one-pot reactions and the use of advanced catalytic systems, could streamline the production of these complex molecules. mdpi.comresearchgate.net For instance, developing robust methods for the diastereoselective and enantioselective construction of chiral centers could yield analogues with highly specific biological activities. lsu.edu

Key areas for diversification include:

Varying the Alkyl Chain: Synthesizing analogues with different chain lengths, degrees of saturation (alkenyl or alkynyl chains), and branching.

Modifying the Nucleobase: Introducing functional groups onto the thymine (B56734) ring to alter its hydrogen-bonding capabilities and electronic properties.

Altering the Sugar Moiety: Creating carbocyclic or acyclic analogues to improve stability or modify recognition by cellular enzymes. ethz.ch

Introducing Linker Chemistry: Employing different chemical linkers (e.g., esters, carbamates, triazoles) to attach the alkyl chain, which can influence the molecule's amphiphilicity and self-assembly properties. researchgate.netacs.org

A summary of potential synthetic strategies is presented below.

| Strategy | Description | Potential Outcome | Relevant Findings |

| Direct N-Alkylation | Reaction of thymidine (B127349) with a dodecyl halide under basic conditions. | A straightforward but potentially low-yield route that may require chromatographic separation of isomers (e.g., N3 vs. O-alkylation). | Common for synthesizing N-alkylated nucleobases. acs.org |

| Phosphoramidite (B1245037) Chemistry | Use of a protected thymidine phosphoramidite building block, allowing for stepwise synthesis. | Enables the creation of dinucleoside analogues with precise control over the linkage, such as phosphorothioates. | A standard method in oligonucleotide synthesis that has been adapted for creating analogues like dithymidine-3'-S-phosphorothioate. nih.gov |

| Click Chemistry | Employing reactions like the Huisgen 1,3-dipolar cycloaddition to link an azide-modified thymidine with an alkyne-terminated dodecyl chain. | Provides a highly efficient and modular approach for creating a wide variety of analogues with triazole linkages. | A powerful tool for biolabeling and creating complex molecular architectures, as seen with the thymidine analogue 5-ethynyl-2′-deoxyuridine (EdU). nih.gov |

| Enzymatic Synthesis | Utilizing enzymes to catalyze the formation of nucleoside analogues. | Offers high stereoselectivity and regioselectivity under mild reaction conditions. | While challenging, enzymes are used to phosphorylate nucleoside analogues, a key step in their biological activation. mdpi.com |

Elucidation of Detailed Molecular Mechanisms in Defined Model Systems

Understanding how 3-dodecylthymidine interacts with biological targets at the molecular level is crucial for its rational design and application. As a nucleoside analogue, its mechanism likely involves interaction with the enzymes responsible for DNA synthesis and metabolism. nih.govmdpi.com The classical mechanism for many nucleoside analogues involves cellular uptake, phosphorylation by nucleoside kinases to the triphosphate form, and subsequent interaction with DNA polymerases. mdpi.com

Future research must employ defined model systems to dissect these processes. For example, the interaction of thymidine analogues with enzymes like thymidine kinase (TK) and thymidylate kinase (TMK) is a critical area of study. acs.orgplos.org Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for this purpose. MD simulations can reveal subtle conformational changes in an enzyme's active site upon binding to a ligand, explaining substrate specificity and inhibitor potency. plos.org Studies on Plasmodium falciparum TMK have shown that the flexibility of key domains, such as the LID domain, is significantly affected by the binding of different thymidine derivatives, which could be a key determinant of their inhibitory action. plos.org

Key research questions to address include:

Enzyme Recognition: How does the N3-dodecyl chain affect the binding affinity and orientation of the molecule within the active sites of viral or human thymidine kinases? ethz.chacs.org

Phosphorylation Efficiency: Is 3-dodecylthymidine a substrate for cellular kinases, and if so, what is the efficiency of its conversion to the monophosphate, diphosphate, and triphosphate forms? mdpi.com

Interaction with DNA Polymerase: If phosphorylated, does the triphosphate analogue act as an inhibitor of DNA polymerase or as a chain terminator upon incorporation into a growing DNA strand? ethz.ch

Membrane Interaction: How does the long alkyl chain facilitate interaction with and transport across cellular and organellar membranes?

| Methodology | Objective | Expected Insights | Relevant Findings |

| Molecular Dynamics (MD) Simulation | To model the interaction between 3-dodecylthymidine analogues and target enzymes (e.g., thymidine kinase). | Provides detailed information on binding modes, conformational changes, and the energetic favorability of interactions. | Has been used to elucidate the structural basis for substrate recognition in Plasmodium thymidylate kinase and the reaction mechanism of thymidine phosphorylation. acs.orgplos.org |

| Enzyme Inhibition Assays | To quantitatively measure the inhibitory potency (e.g., IC₅₀, Kᵢ) of analogues against purified enzymes. | Determines the efficacy and specificity of the compound as an enzyme inhibitor. | A standard method for evaluating the potential of nucleoside analogues as therapeutic agents. ethz.chplos.org |

| X-ray Crystallography | To solve the three-dimensional structure of an analogue bound to its target protein. | Offers a static, high-resolution snapshot of the precise molecular interactions, confirming computational models. | Used to determine the structure of thymidine kinases with bound substrates or analogues, guiding drug design. acs.org |

| Cell-based Proliferation Assays | To assess the effect of the compound on the growth and division of specific cell lines (e.g., cancer cells, microbial cells). | Provides data on the overall biological activity of the compound in a complex cellular environment. | A common technique for screening libraries of synthetic compounds for biological activity. researchgate.netnih.gov |

Integration with Advanced Biological and Material Science Methodologies

The unique amphiphilic structure of 3-dodecylthymidine, combining a hydrophilic nucleoside headgroup with a lipophilic alkyl tail, makes it a candidate for applications in materials science, particularly in the field of biomaterials and "materiomics"—the study of material properties from the nano to the macro scale. azom.com This integration represents a move toward the "biologization" of materials science, where principles from biology are used to create advanced functional materials. nih.govnih.gov

A primary avenue of research is the investigation of the self-assembly properties of 3-dodecylthymidine and its analogues. acs.org Similar molecules, such as 1-dodecylthymine, have been shown to form self-assembled structures, like lamellar sheets, in which the thymine headgroups and alkyl chains create distinct, ordered domains. nih.govrsc.org These ordered assemblies can exhibit novel properties. For example, when combined with mono-dodecyl phosphate (B84403), 1-dodecylthymine forms a composite material with a two-dimensional proton conducting pathway, demonstrating potential for use in anhydrous proton conductors for fuel cells. nih.govrsc.org The mechanism involves proton transfer through the hydrogen-bonded network of the nucleobases. rsc.org

Future interdisciplinary research will likely integrate these molecules with advanced methodologies to create:

Smart Biomaterials: Materials that can respond to specific biological cues. For example, a hydrogel scaffold made from self-assembling nucleolipids could be designed to release a drug or change its mechanical properties in the presence of a specific enzyme or DNA sequence.

Engineered Living Materials: Incorporating cells into a matrix of self-assembled 3-dodecylthymidine could create composite materials where the cells provide a specific function (e.g., biosynthesis) while the matrix provides structural support and signaling cues. nih.gov

Advanced Drug Delivery Systems: The self-assembling nature of these amphiphiles could be harnessed to form micelles or vesicles for encapsulating and delivering therapeutic agents. The nucleobase headgroup could be used for specific targeting.

Materials Characterization: Advanced techniques such as X-ray diffraction, electron microscopy, and spectroscopy are essential for characterizing the micro- and nanostructures of these self-assembled materials, linking their structure to their function. jhu.edu

This research direction bridges the gap between synthetic chemistry and materials engineering, using molecular design to build functional, hierarchical structures from the bottom up. mit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.